molecular formula C10H8Cl2O2 B15124214 Methyl (E)-3-(3,5-dichlorophenyl)acrylate

Methyl (E)-3-(3,5-dichlorophenyl)acrylate

Cat. No.: B15124214
M. Wt: 231.07 g/mol
InChI Key: DDUKGBAQKQLCDX-NSCUHMNNSA-N
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Description

Methyl (E)-3-(3,5-dichlorophenyl)acrylate is an α,β-unsaturated ester characterized by a (3,5-dichlorophenyl) group at the β-position and a methyl ester at the α-position. This compound is of interest in organic synthesis and materials science due to its conjugated system, which enables participation in cycloaddition and polymerization reactions. The electron-withdrawing chlorine substituents enhance electrophilicity, making it a candidate for cross-coupling reactions or as a precursor for bioactive molecules.

Properties

Molecular Formula

C10H8Cl2O2

Molecular Weight

231.07 g/mol

IUPAC Name

methyl (E)-3-(3,5-dichlorophenyl)prop-2-enoate

InChI

InChI=1S/C10H8Cl2O2/c1-14-10(13)3-2-7-4-8(11)6-9(12)5-7/h2-6H,1H3/b3-2+

InChI Key

DDUKGBAQKQLCDX-NSCUHMNNSA-N

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC(=C1)Cl)Cl

Canonical SMILES

COC(=O)C=CC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-3-(3,5-dichlorophenyl)acrylate typically involves the esterification of (E)-3-(3,5-dichlorophenyl)acrylic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-(3,5-dichlorophenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

Methyl (E)-3-(3,5-dichlorophenyl)acrylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: It is used in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (E)-3-(3,5-dichlorophenyl)acrylate involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active (E)-3-(3,5-dichlorophenyl)acrylic acid, which can then interact with specific biological pathways. The dichlorophenyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (β-position) Ester Group (α-position) Notable Features Reference
Methyl (E)-3-(3,5-dichlorophenyl)acrylate 3,5-dichlorophenyl Methyl Baseline structure for comparison N/A
Methyl (E)-3-(3,5-dichlorophenyl)-2-(trifluoromethyl)acrylate (E-3v) 3,5-dichlorophenyl Methyl + 2-trifluoromethyl Enhanced lipophilicity and stability
Tert-butyl (E)-3-(3,5-dichlorophenyl)-2-(trifluoromethyl)acrylate (E-5k) 3,5-dichlorophenyl Tert-butyl + 2-trifluoromethyl Bulkier ester; altered solubility
(1-{2-[p-(Trifluoromethyl)phenyl]ethyl}-1H-triazol-4-yl)methyl (E)-3-(3,4-dihydroxyphenyl)acrylate (10e) 3,4-dihydroxyphenyl + triazole Triazole-linked methyl Polar, paramagnetic potential
(E)-3-(3,5-Dihydroxyphenyl)acrylic acid 3,5-dihydroxyphenyl Free carboxylic acid High polarity; labile under base

Key Observations :

  • Trifluoromethyl Derivatives (E-3v, E-5k): The addition of a trifluoromethyl group at the 2-position significantly increases electron-withdrawing effects and lipophilicity, which may enhance thermal stability and reactivity in organometallic applications .
  • Dihydroxyphenyl Analogs (10e, 10d) : The presence of hydroxyl groups improves solubility in polar solvents but reduces thermal stability (e.g., compound 10e melts at 150–151°C vs. tert-butyl ester E-5k, which is an oil) .
  • Ester Group Variations : Methyl esters (E-3v) are smaller and more reactive than tert-butyl esters (E-5k), which confer steric hindrance and may slow reaction kinetics .

Physicochemical Properties

Property This compound (Inferred) E-3v 10e E-5k
Melting Point Likely solid (analogous to 10e) Not reported (oil?) 150–151°C Yellow oil
Solubility Moderate in organic solvents High in dioxane/THF Polar solvents (MeOH/CH₂Cl₂) Lipophilic solvents
Stability Stable under acidic conditions Stable (trifluoromethyl) Sensitive to oxidation Stable (tert-butyl)

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